molecular formula C7H10N2O3 B1402967 (6-Methoxypyrimidine-2,4-diyl)dimethanol CAS No. 1333222-16-4

(6-Methoxypyrimidine-2,4-diyl)dimethanol

Cat. No. B1402967
M. Wt: 170.17 g/mol
InChI Key: BDHPAXSEMROEHS-UHFFFAOYSA-N
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Description

“(6-Methoxypyrimidine-2,4-diyl)dimethanol” is a chemical compound with the molecular formula C7H10N2O3 . It is also known as 2,4-Pyrimidinedimethanol, 6-methoxy- . The compound has a molecular weight of 170.17 g/mol .


Molecular Structure Analysis

The molecular structure of “(6-Methoxypyrimidine-2,4-diyl)dimethanol” consists of a pyrimidine ring with methoxy and hydroxy groups attached to it . The exact structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

“(6-Methoxypyrimidine-2,4-diyl)dimethanol” has a density of 1.4±0.1 g/cm3 . It has a molar refractivity of 32.1±0.4 cm3 . The compound has 5 hydrogen bond acceptors and 2 hydrogen bond donors . It has a polar surface area of 67 Å2 and a molar volume of 102.2±5.0 cm3 .

Scientific Research Applications

Solubility and Thermodynamics

  • The solubility of methoxypyrimidine derivatives like 2,4-dichloro-5-methoxypyrimidine has been extensively studied in various organic solvents, and such studies are critical for understanding the solid-liquid equilibrium, which is fundamental for the design of chemical processes involving these compounds (Liu et al., 2010). Similarly, the solubility and thermodynamic properties of 2-amino-4-chloro-6-methoxypyrimidine have been investigated to understand the solute-solvent interactions, which are vital for the optimization of industrial crystallization processes (Yao et al., 2017).

Synthesis and Process Research

  • The synthesis of 4,6-dichloro-2-methylpyrimidine, an important intermediate for synthetic anticancer drugs, has been explored, which involves the transformation of methoxypyrimidine compounds through various chemical reactions. Understanding these synthetic routes is crucial for the production of pharmaceuticals (Lei-ming, 2012).

Isotope Internal Standards

  • Methoxypyrimidine derivatives have been synthesized for use as isotope internal standards in the quantitation of herbicide residues, indicating the role of these compounds in environmental monitoring and safety assessment (Zheng-mi, 2014).

Pharmaceutical Chemistry

  • Naphthoand benzopyranopyrimidines, including methoxypyrimidine derivatives, are significant in pharmaceutical chemistry due to their antibacterial and fungicidal activity. Research in this area contributes to the development of new drugs with potential health benefits (Osyanin et al., 2014).

properties

IUPAC Name

[2-(hydroxymethyl)-6-methoxypyrimidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-12-7-2-5(3-10)8-6(4-11)9-7/h2,10-11H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHPAXSEMROEHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80744435
Record name (6-Methoxypyrimidine-2,4-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Methoxypyrimidine-2,4-diyl)dimethanol

CAS RN

1333222-16-4
Record name 2,4-Pyrimidinedimethanol, 6-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1333222-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Methoxypyrimidine-2,4-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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